ethyl 2-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxylate is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the thiazole ring.
Pyrazole Ring Formation: The synthesis begins with the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Piperidine Ring Formation: The pyrazole derivative is then reacted with a suitable aldehyde or ketone to form the piperidine ring through a Mannich reaction.
Thiazole Ring Formation: The final step involves the cyclization of the intermediate with a thioamide to form the thiazole ring, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole or thiazole derivatives.
Scientific Research Applications
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological or inflammatory pathways.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxylate can be compared with other compounds containing similar structural motifs:
This compound: vs. : The position of the pyrazole ring substitution can significantly affect the compound’s reactivity and biological activity.
This compound: vs. : The ester group variation (ethyl vs. methyl) can influence the compound’s solubility and pharmacokinetic properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 2-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-2-21-15(20)13-10-22-14(17-13)11-4-7-19(8-5-11)9-12-3-6-16-18-12/h3,6,10-11H,2,4-5,7-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNWCJVZOOXVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCN(CC2)CC3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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